molecular formula C20H32O3 B1259041 Grindelic acid

Grindelic acid

Cat. No.: B1259041
M. Wt: 320.5 g/mol
InChI Key: XLWWERNKTLITEF-FOUFQHLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grindelic acid (CAS 1438-57-9) is a labdane-type diterpene that serves as a primary natural product isolated from various Grindelia species (e.g., G. squarrosa , G. pulchella , G. robusta ), often constituting a major component of the plant resin . This compound is of significant interest in phytochemical and pharmacological research, particularly for investigating anti-inflammatory pathways. Studies on lipopolysaccharide (LPS)-stimulated human respiratory epithelium models have shown that Grindelia squarrosa extract, in which this compound is a dominant compound, can modulate pro-inflammatory functions by decreasing TLR-4 receptor expression, reducing p65 NF-κB concentration, and inhibiting the synthesis of key cytokines including IL-8, TNF-α, IL-1β, and IL-6 . While the isolated this compound modulates these functions slightly, the whole plant extract exhibits a more pronounced effect, suggesting a potential synergistic action and a valuable application for studying complex herbal preparations . Furthermore, this compound itself provides an essential chemical framework for medicinal chemistry exploration. It is used as a starting material for the synthesis of novel derivatives with enhanced bioactivity. Synthetic modifications, such as the introduction of diamide functionalizations and 1,2,3-triazole moieties, have successfully generated compounds with potent in vitro cytotoxic activity against a panel of human solid tumor cell lines, such as HBL-100, HeLa, and T-47D . As a high-purity reference standard, this compound is supplied with certified absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities. This product is intended for use in analytical testing, quality control, and biological research in vitro. It is strictly for laboratory research purposes and is not classified as a drug or approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

2-[(2'R,8R,8aS)-2',4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetic acid

InChI

InChI=1S/C20H32O3/c1-14-7-8-15-17(2,3)9-6-10-19(15,5)20(14)12-11-18(4,23-20)13-16(21)22/h7,15H,6,8-13H2,1-5H3,(H,21,22)/t15?,18-,19+,20-/m1/s1

InChI Key

XLWWERNKTLITEF-FOUFQHLJSA-N

SMILES

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C

Isomeric SMILES

CC1=CCC2[C@@]([C@@]13CC[C@](O3)(C)CC(=O)O)(CCCC2(C)C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C13CCC(O3)(C)CC(=O)O)C)(C)C

Synonyms

grindelic acid

Origin of Product

United States

Preparation Methods

Key Extraction Protocols

The standard method involves:

  • Ethanol extraction : Plant material (50 g) is extracted thrice with 60% ethanol (1:20 ratio) at 70°C for 2 hours.
  • Ethyl acetate partitioning : The aqueous residue is extracted four times with ethyl acetate (150 mL), yielding a crude residue (~5.2 g).
  • Column chromatography :
    • Sephadex LH-20 : Eluted with 70% methanol to separate fractions.
    • Silica gel : Fractions are further purified using CHCl₃-MeOH gradients (e.g., 100:0 → 90:10).

Yield : ~152 mg of pure this compound from 50 g plant material.

Step Conditions Yield Source
Ethanol extraction 60% ethanol, 70°C, 2 h (x3) ~5.2 g crude
Ethyl acetate partition 150 mL ethyl acetate (x4) ~1.062 g F3
Silica gel chromatography CHCl₃-MeOH (100:0 → 90:10) 152 mg pure

Synthetic Chemical Synthesis

Total synthesis of this compound focuses on constructing its spirocyclic labdane framework. A landmark route developed by Paquette et al. (1996) demonstrates stereochemical control.

Key Synthetic Steps

  • Bicyclic Ketone Formation :

    • Starting material : Levorotatory Wieland−Miescher ketone.
    • Product : Optically pure bicyclic ketone 5 (AB ring system).
  • Coupling with Lithio-Dihydrofuran :

    • Reagent : 5-lithio derivative of optically active 2,3-dihydrofuran 3 (from (R)-(−)-linalool).
    • Outcome : Acid-catalyzed rearrangement generates spirocyclic intermediate 7 with high stereocontrol.
  • Oxidation and Dehydration :

    • Intermediate : Advanced intermediate 15 undergoes oxidation (e.g., sulfur trioxide-pyridine) and dehydration to yield this compound.
Step Reagents/Conditions Key Intermediate Yield Source
Bicyclic ketone Wieland−Miescher ketone 5 N/A
Lithio-dihydrofuran coupling 5-lithio derivative of 3 7 N/A
Oxidation/Dehydration SO₃-pyridine, heat This compound N/A

Cell Culture and Elicitation

Biotechnological production via Grindelia pulchella cell suspension cultures is explored for scalable synthesis.

Elicitation Strategies

  • CuSO₄ treatment :
    • 1 mM CuSO₄ : Inhibits this compound accumulation.
    • 2 mM CuSO₄ : Induces production, though yields remain low (~0.5–1.0 mg/g DW).
  • CuSO₄ + DMSO : Synergistic effects increase production to 2.63 mg/g DW .
Elicitor Concentration Yield Source
CuSO₄ 1 mM Inhibited
CuSO₄ 2 mM ~0.5–1.0 mg/g DW
CuSO₄ + DMSO 2 mM CuSO₄ 2.63 mg/g DW

Challenges in Cell Cultures

  • Biomass vs. Yield : Lower inoculum (5% v/v) enhances extracellular this compound excretion.
  • Stability : Prolonged subculturing (15 months) reduces productivity due to epigenetic changes.

Industrial Production Methods

Industrial processes emphasize solvent-based extraction and purification.

Hydroalcoholic Extraction

  • Initial extraction : Plant material is boiled in water, filtered, and acidified to pH 5.5.
  • Solvent partitioning : Ethyl acetate extraction followed by methanol reflux.

Comparative Analysis of Methods

Method Advantages Limitations Yield Source
Plant extraction High purity, established protocols Low scalability, seasonal ~0.3% DW
Synthetic synthesis Stereochemical control, reproducibility Multistep, costly reagents N/A
Cell cultures Sustainable, year-round production Low yields, instability 0.5–2.63 mg/g DW
Industrial extraction Cost-effective, large-scale Residual solvent contamination N/A

Chemical Reactions Analysis

Types of Reactions

2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anti-inflammatory Properties

Grindelic acid has been shown to modulate pro-inflammatory responses in epithelial and macrophage cells. Studies indicate that it can decrease the expression of Toll-like receptor 4 (TLR-4) and reduce the synthesis of pro-inflammatory cytokines such as IL-8, TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating conditions associated with inflammation, such as respiratory diseases and allergies .

Case Study:
A study investigating the effects of G. squarrosa extract, rich in this compound, demonstrated significant modulation of inflammatory markers in nasal and bronchial epithelial cells. The extract's ability to stimulate anti-inflammatory functions was attributed to its impact on macrophage activity, enhancing TGF-β production and IL-10 receptor expression .

Mucosal Protection

This compound has been incorporated into formulations aimed at protecting mucous membranes. Research indicates that fractions of grindelia extracts depleted of this compound can serve as mucoadhesive agents, enhancing the retention of therapeutic substances on mucosal surfaces . This application is particularly relevant in developing topical treatments for conditions affecting the skin and mucosal linings.

Antimicrobial Activity

Despite initial expectations, this compound has not exhibited significant antimicrobial properties against various bacterial strains tested through standard disc-diffusion methods. However, its role in modulating immune responses could complement other antimicrobial therapies .

Cosmetic Applications

Given its protective properties on mucous membranes and skin, this compound is being explored for use in cosmetic formulations. Its ability to provide a barrier effect makes it suitable for products aimed at soothing irritated skin or protecting against environmental stressors.

Agricultural Uses

Recent research suggests potential agricultural applications for this compound as a natural pesticide or growth enhancer due to its phytochemical properties. The compound’s ability to influence plant metabolism may offer new avenues for sustainable agricultural practices .

Research and Development

The ongoing exploration of this compound's biosynthesis and metabolic pathways continues to reveal its potential applications. Advances in biotechnological methods are being employed to enhance the yield of this compound from plant sources through cell suspension cultures and elicitation techniques .

Data Summary Table

Application AreaDescriptionKey Findings/Studies
PharmacologicalAnti-inflammatory effects on epithelial cells and macrophagesModulation of TLR-4 and cytokine synthesis
Mucosal ProtectionMucoadhesive properties for therapeutic agentsEnhanced retention on mucosal surfaces
Antimicrobial ActivityLimited antimicrobial effects against tested bacterial strainsNo significant inhibition observed
Cosmetic ApplicationsPotential use in skin protection productsBarrier effect beneficial for irritated skin
Agricultural UsesPossible role as a natural pesticide or growth enhancerInfluence on plant metabolism
Research & DevelopmentEnhanced production methods through biotechnological advancesCell suspension cultures yield increased this compound

Mechanism of Action

The mechanism of action of 2-[(2’R,8R,8As)-2’,4,4,7,8a-pentamethylspiro[2,3,4a,5-tetrahydro-1H-naphthalene-8,5’-oxolane]-2’-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Natural Analogues

Labdane Diterpenes

Grindelic acid belongs to the labdane diterpene family, which shares a bicyclic carbon skeleton. Key structural analogues include:

  • Barbatol : A labdane with phytotoxic activity but differing in hydroxylation and stereochemistry at C-8 and C-13 .
  • Methyl Grindelate : A methyl ester derivative of this compound, isolated from Xanthocephalum, exhibiting enhanced phytotoxicity compared to the parent compound .
  • 7α,8α-Epoxythis compound : An oxidized derivative with an epoxy group at C-7/C-8, showing reduced cytotoxicity but increased stability .
Structural Modifications and Bioactivity

The C-14 side chain of this compound allows functionalization with nitrogen- and oxygen-containing groups, enhancing bioactivity. For example:

  • Hydroxylation at C-17 increases solubility and anti-inflammatory effects .
  • Epoxidation alters stereochemical interactions with enzyme targets like HDACs .

Bioactivity Profiles: Comparative Analysis

Cytotoxic Activity

Compound Target Organisms/Cell Lines Activity (IC50/GI50) Mechanism Reference
This compound Artemia salina larvae 48.7 µg/mL Membrane disruption
HCT-116 (colon cancer) >10 µM HDAC inhibition
Methyl Grindelate Amaranthus hypochondriacus 85% root growth inhibition (1 mM) Phytotoxic via ROS generation
Compound 17 HeLa (cervical cancer) 1.2 µM Microtubule destabilization

Anti-Inflammatory Activity

  • This compound : Reduces TLR-4 expression and NF-κB p65 concentration in LPS-stimulated respiratory epithelium, comparable to budesonide but without antimicrobial effects .
  • Barbatol : Lacks significant anti-inflammatory activity, highlighting the importance of the C-14 carboxyl group in this compound for immune modulation .

Enzyme Inhibition

  • HDAC Inhibition : this compound mimics the pharmacophore of HDAC inhibitors (e.g., trichostatin A), with a binding affinity (-18.70 kcal/mol) comparable to co-crystallized ligands .

Q & A

Q. What methods are recommended for extracting and purifying Grindelic acid from plant sources?

this compound, a labdane-type diterpene, is primarily isolated from Grindelia chiloensis and G. pulchella. The extraction process typically involves:

  • Solvent selection : Use of polar solvents (e.g., methanol or ethanol) for initial extraction, followed by partitioning with dichloromethane or ethyl acetate to concentrate diterpenoids .
  • Chromatography : Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to separate this compound from co-extracted compounds. Purity is validated via HPLC or TLC .
  • Yield optimization : Adjusting solvent ratios and temperature to mitigate degradation of labdane structures during extraction.

Q. How is this compound’s structural identity confirmed in new studies?

Structural elucidation requires a combination of spectroscopic techniques:

  • NMR spectroscopy : 1^1H and 13^13C NMR to assign functional groups (e.g., carboxylic acid at C-14) and stereochemistry.
  • Mass spectrometry (HRMS) : Accurate mass analysis to confirm molecular formula (C20_{20}H30_{30}O3_3) and fragmentation patterns .
  • X-ray crystallography (if applicable): For absolute configuration determination, though limited by crystal formation challenges .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

  • Cell lines : Use cancer cell panels (e.g., NCI-60) for antitumor activity screening. This compound derivatives were tested against leukemia (HL-60) and breast cancer (MCF-7) lines via SRB assays .
  • Assay parameters : Standardize incubation periods (48–72 hours) and dose ranges (0.1–100 µM) to ensure reproducibility. Include positive controls (e.g., doxorubicin) and measure GI50_{50} values .

Advanced Research Questions

Q. How can synthetic routes for this compound derivatives be optimized to enhance antitumor activity?

Key strategies include:

  • Functional group modifications : Oxidation at C-6/C-7 or epoxidation of the labdane core to improve solubility and target binding .
  • Heterocyclic incorporation : Use of Ugi reactions or Huisgen cycloaddition to introduce nitrogen/oxygen-containing moieties (e.g., amides, triazoles) at the C-14 side chain. Compound 17 (a bis-amide derivative) showed GI50_{50} values of 0.95–1.9 µM across cell lines .
  • Structure-Activity Relationship (SAR) tables :
DerivativeModification SiteBioactivity (GI50_{50}, µM)
Compound 6C-6 ketone5.2–8.4
Compound 17C-14 bis-amide0.95–1.9
Compound 23Epoxide at C-83.1–4.7

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

  • Experimental variables : Compare cell line specificity (e.g., MCF-7 vs. HepG2), assay duration, and compound stability in culture media .
  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability. Report confidence intervals for GI50_{50} values .
  • Replication studies : Validate findings in independent labs using standardized protocols (e.g., NCI’s SRB assay guidelines) .

Q. What methodologies assess the selectivity of this compound derivatives between cancerous and non-cancerous cells?

  • Dual-cell line assays : Test derivatives on cancer cells (e.g., MCF-7) and non-cancerous lines (e.g., HEK-293) to calculate selectivity indices (SI = IC50_{50} normal / IC50_{50} cancer).
  • Mechanistic studies : Use flow cytometry to compare apoptosis induction (Annexin V staining) and cell cycle arrest (PI staining) in both cell types .
  • Toxicity profiling : In vivo zebrafish models to evaluate acute toxicity (LC50_{50}) and organ-specific effects .

Methodological Guidelines

  • Experimental design : Include negative/positive controls, sample sizes (n ≥ 3 replicates), and blinded data analysis to minimize bias .
  • Data reporting : Use tables to summarize SAR trends and dose-response curves. For example:
ParameterRecommendationReference
Assay duration48–72 hours
Statistical testTwo-tailed t-test (p < 0.05)
Selectivity indexSI > 3 indicates specificity
  • Contradiction resolution : Cross-reference findings with prior literature (e.g., oxidation vs. amidation effects) and propose hypotheses (e.g., differential membrane permeability) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grindelic acid
Reactant of Route 2
Grindelic acid

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